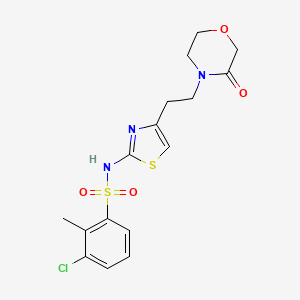

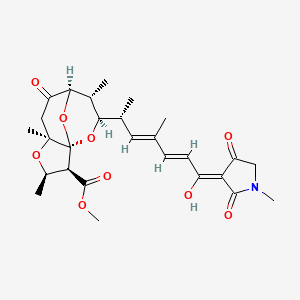

![molecular formula C25H25NO3 B606500 2-{4-[(N-苯基戊酰胺)甲基]苯基}苯甲酸 CAS No. 862891-27-8](/img/structure/B606500.png)

2-{4-[(N-苯基戊酰胺)甲基]苯基}苯甲酸

描述

Molecular Structure Analysis

The molecular structure of 2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid consists of a benzoic acid moiety linked to a phenylpentanamido group . The exact 3D structure would require more detailed analysis such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactivity of 2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid would be influenced by its functional groups. The carboxylic acid group (-COOH) is acidic and can participate in acid-base reactions. The amide group (-CONH2) can undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For instance, the presence of polar functional groups (like -COOH and -CONH2) in 2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid would increase its solubility in polar solvents. The exact properties such as melting point, boiling point, and solubility would need to be determined experimentally .科学研究应用

BLT2 Agonist

CAY10583 is a potent and selective full agonist for Leukotriene B4 receptor type 2 (BLT2) . This means it can bind to this receptor and activate it, which can have various effects depending on the cell and tissue type.

Wound Healing

Research has shown that CAY10583 can promote wound healing . This could potentially be used in treatments to accelerate the healing process in wounds.

Cell Proliferation

CAY10583 has been found to promote cell proliferation in cultured intestinal epithelial cells . This could be useful in research related to cell growth and development.

Keratinocyte Migration

CAY10583 directly promotes keratinocyte migration in vitro . This could have implications for skin health and wound healing, as keratinocytes are a major component of the epidermis.

Intracellular Calcium Stores

CAY10583 dose-dependently increases intracellular calcium stores . This could have various implications, as calcium ions play a key role in many cellular processes.

ERK Phosphorylation

CAY10583 induces ERK phosphorylation . ERK is a key protein involved in the MAPK/ERK pathway, which regulates various cellular processes such as proliferation and differentiation.

安全和危害

作用机制

Target of Action

CAY10583, also known as 2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid, is a potent and selective full agonist for the Leukotriene B4 receptor type 2 (BLT2) . BLT2 is a G protein-coupled receptor that mediates the actions of Leukotriene B4 (LTB4), a molecule that promotes several leukocyte functions .

Mode of Action

CAY10583 interacts with its target, BLT2, by binding to it. It activates BLT2 at significantly lower concentrations than LTB4 .

Biochemical Pathways

The activation of BLT2 by CAY10583 leads to an increase in intracellular calcium stores and induces ERK phosphorylation . These biochemical changes are part of the signaling pathways that mediate the actions of LTB4, which include aggregation, stimulation of ion fluxes, superoxide anion production, chemotaxis, and chemokinesis .

Pharmacokinetics

The compound is soluble in dmf and dmso at 10 mg/ml, and in ethanol at 025 mg/ml , which may influence its bioavailability.

Action Environment

It’s worth noting that the effects of cay10583 were observed under specific experimental conditions, and these effects may vary under different environmental conditions .

属性

IUPAC Name |

2-[4-[(N-pentanoylanilino)methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJTVDNJFPZYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680163 | |

| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid | |

CAS RN |

862891-27-8 | |

| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does CAY10583 interact with BLT2 and what are the downstream effects?

A: CAY10583 binds to BLT2, a G protein-coupled receptor, and activates downstream signaling pathways. [, , , ] This activation leads to a cascade of events, including the stimulation of phospholipase C (PLC) and protein kinase C (PKC). [, ] Ultimately, CAY10583 promotes cell proliferation and migration, particularly in epithelial cells. [, , ]

Q2: What evidence suggests a role for CAY10583 in wound healing?

A: Studies using both in vitro and in vivo models have shown that CAY10583 can accelerate wound healing. In cultured intestinal epithelial cells, CAY10583 enhanced wound repair by promoting cell proliferation. [, ] Similar effects were observed in a mouse model of indomethacin-induced intestinal injury, where CAY10583 treatment led to faster healing compared to untreated controls. [] Furthermore, research suggests that CAY10583 might contribute to wound healing in diabetic rats by stimulating keratinocyte migration and fibroblast activity. []

Q3: Are there any structural analogs of CAY10583 with similar biological activity?

A: Yes, researchers have synthesized structural derivatives of CAY10583 and evaluated their activity. [] Some of these derivatives exhibited potent BLT2 agonistic activity in vitro, with some showing even greater potency than CAY10583 in stimulating wound closure. [] This highlights the potential for developing novel wound-healing agents based on the CAY10583 scaffold.

Q4: What are the limitations of current research on CAY10583?

A: While promising, the research on CAY10583 is still in its early stages. Most studies have focused on its effects on wound healing, and further research is needed to explore its full therapeutic potential and potential risks. [, ] Additionally, the long-term effects of CAY10583 treatment and its potential impact on other physiological processes remain to be fully elucidated.

Q5: What techniques are used to study CAY10583 and its interactions with BLT2?

A5: Various techniques are employed to investigate CAY10583. These include:

- Cell-based assays: Scratch assays are used to assess the compound's effect on cell migration, while proliferation assays measure its impact on cell growth. [, , ]

- Animal models: Researchers use rodent models of wound healing and intestinal injury to study the in vivo effects of CAY10583. [, ]

- Fluorescent labeling: A fluorescent derivative of CAY10583 has been developed, allowing researchers to visualize its binding to BLT2 in cells and tissues. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

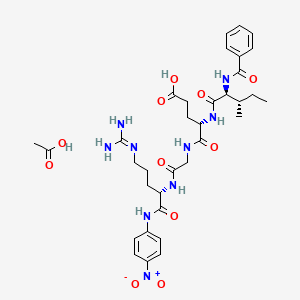

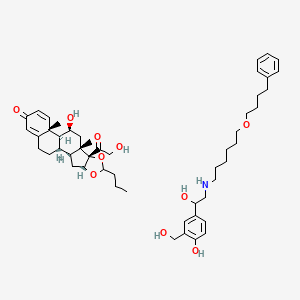

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)

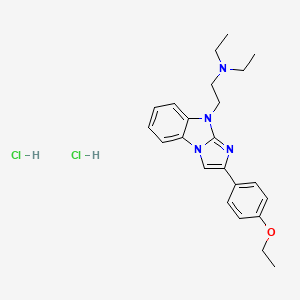

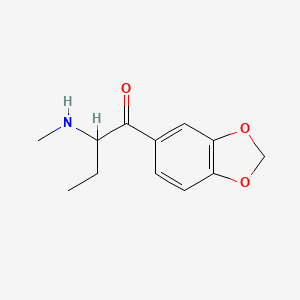

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

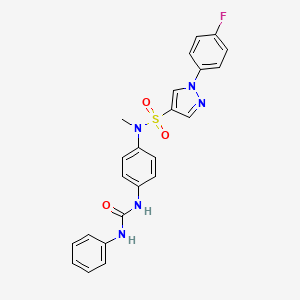

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)